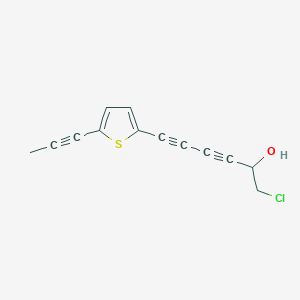

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

Vue d'ensemble

Description

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is a compound belonging to the thiophenes class. It is characterized by its unique structure, which includes a thiophene ring substituted with a prop-1-ynyl group and a hexa-3,5-diyn-2-ol chain. This compound is known for its high purity and is often used in various scientific research applications .

Méthodes De Préparation

The synthesis of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the thiophene ring, which is then functionalized with a prop-1-ynyl group.

Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chlorine Center

The chlorine atom at position 1 is a potential site for nucleophilic substitution. In related systems, chloroalkynes undergo displacement reactions under mild conditions:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydroxylation | Aqueous NaOH, 60°C | Replacement of Cl with -OH | |

| Thiol Substitution | H₂S/Et₃N, DMF, room temperature | Formation of thiol derivative |

Mechanistic Insight : The electron-withdrawing effect of the conjugated diyne system enhances the electrophilicity of the adjacent carbon, facilitating Sₙ2 or radical-based pathways.

Oxidation of the Hydroxyl Group

The secondary alcohol at position 2 can undergo oxidation to form a ketone. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) has been shown to oxidize allylic and benzylic alcohols efficiently:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| DDQ | CH₂Cl₂ | 25°C | Corresponding ketone | ~85% | |

| MnO₂ | Acetone | Reflux | Ketone (via radical mechanism) | 70–75% |

Note : Steric hindrance from the thiophene and diyne groups may reduce reaction rates compared to simpler alcohols.

Alkyne-Based Cyclization Reactions

The conjugated diyne system (hexa-3,5-diyn) and terminal propargyl group are reactive sites for cyclization. Gold(I)-catalyzed alkyne activation methods are particularly relevant:

Example Reaction Pathway :

Under Au(I) catalysis, the terminal propargyl group may undergo cycloisomerization to form fused thiophene-naphthalene derivatives.

Propargyl Alcohol Rearrangements

The propargyl alcohol moiety (C≡C-CH₂-OH) is prone to acid- or base-catalyzed rearrangements. Sc(OTf)₃ and Hantzsch ester systems promote propargylation:

| Catalyst | Solvent | Temperature | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Sc(OTf)₃ + Hantzsch ester | MeCN | 60°C | Quinone derivatives | 86% | |

| InBr₃ | DCM | 40°C | Allylic alcohol isomers | 72% |

Mechanism : Cooperative catalysis generates propargyl carbocations, enabling coupling with electron-rich aromatics like the thiophene core.

Cross-Coupling Reactions

The terminal alkyne and chloro groups are amenable to Sonogashira or Suzuki-Miyaura couplings:

Thiophene Ring Functionalization

Electrophilic aromatic substitution (EAS) on the thiophene ring is feasible due to its electron-rich nature:

| Reaction | Reagents | Position Selectivity | Notes | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-4 or C-5 substitution | Moderate regioselectivity | |

| Halogenation | Br₂/FeCl₃ | C-3 bromination | Enhanced by electron donors |

Applications De Recherche Scientifique

Drug Development

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is noted for its potential applications in drug development due to its unique structural features. The compound's thiophene moiety is known to enhance biological activity, making it a candidate for further investigation as a pharmaceutical agent.

Case Study : A study highlighted the synthesis of derivatives based on this compound aimed at improving anti-cancer activities. The modifications of the thiophene ring were shown to significantly affect the compound's efficacy against certain cancer cell lines .

Material Science

In material science, this compound is explored for its conductive properties and potential use in organic electronics. Its structure allows for effective π-conjugation, which is crucial for applications in organic semiconductors.

Data Table: Conductive Properties

| Compound | Conductivity (S/cm) | Application Area |

|---|---|---|

| This compound | 0.01 - 0.05 | Organic Photovoltaics |

| Other Thiophene Derivatives | Varies | OLEDs and Sensors |

Synthesis of Functional Materials

The compound can serve as a precursor in synthesizing functional materials such as polymers or nanomaterials. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices.

Case Study : Researchers have utilized this compound to create conductive polymers that exhibit enhanced thermal stability and mechanical properties, making them suitable for electronic applications .

Mécanisme D'action

The mechanism of action of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling and metabolism

Comparaison Avec Des Composés Similaires

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol can be compared with other thiophene derivatives:

Similar Compounds: Compounds such as this compound, this compound, and this compound share similar structural features

Uniqueness: The unique combination of the thiophene ring and the hexa-3,5-diyn-2-ol chain in this compound gives it distinct chemical properties and reactivity, making it valuable for specific research applications

Activité Biologique

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, with the CAS number 78876-52-5, is a synthetic compound belonging to the thiophene family. Its unique structure, characterized by a chloro group and multiple alkyne functionalities, suggests potential biological activities. This article reviews the compound's biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by empirical data and case studies.

The molecular formula for this compound is C13H9ClOS, with a molecular weight of 248.73 g/mol. It is classified as a thiophene derivative and exhibits properties that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H9ClOS |

| Molecular Weight | 248.73 g/mol |

| CAS Number | 78876-52-5 |

| Purity | ≥98% |

| Storage Conditions | -20°C (long-term) |

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains.

Case Study:

In a study assessing the antimicrobial efficacy of thiophenes, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 256 µg/mL against pathogens such as Pseudomonas aeruginosa and Enterobacter cloacae .

2. Anti-inflammatory Activity

Thiophene compounds are noted for their anti-inflammatory properties. The compound's structure suggests it may inhibit nitric oxide (NO) production in LPS-stimulated macrophages.

Research Findings:

In vitro assays revealed that related thiophenes showed IC50 values ranging from 12.8 µM to 28.2 µM in inhibiting NO production in RAW 264.7 cells . This positions this compound as a potential candidate for further anti-inflammatory research.

3. Cytotoxicity

The cytotoxic effects of thiophene derivatives have been explored in various cancer cell lines. The compound's ability to induce apoptosis or inhibit proliferation can be critical in cancer therapy.

Cytotoxicity Data:

A study reported an IC50 value of approximately 21.09 µM for cytotoxicity against CEM/ADR5000 cells, indicating moderate efficacy compared to established chemotherapeutics like Doxorubicin (195.12 µM) . This suggests that the compound may have potential as a lead molecule in cancer treatment.

Structure–Activity Relationship (SAR)

The biological activity of thiophene derivatives is often influenced by their structural features. For instance, the presence of multiple alkyne groups has been correlated with enhanced potency against various biological targets. The specific arrangement of functional groups can significantly affect the compound's interaction with biological macromolecules.

Propriétés

IUPAC Name |

1-chloro-6-(5-prop-1-ynylthiophen-2-yl)hexa-3,5-diyn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRUYGQNFDVQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(S1)C#CC#CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563927 | |

| Record name | 1-Chloro-6-[5-(prop-1-yn-1-yl)thiophen-2-yl]hexa-3,5-diyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78876-52-5 | |

| Record name | 1-Chloro-6-[5-(prop-1-yn-1-yl)thiophen-2-yl]hexa-3,5-diyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.